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molecular formula C10H8N2O2 B1627670 3-(3-Methyl-1,2,4-oxadiazol-5-yl)benzaldehyde CAS No. 273727-50-7

3-(3-Methyl-1,2,4-oxadiazol-5-yl)benzaldehyde

Cat. No. B1627670
M. Wt: 188.18 g/mol
InChI Key: YUNJEYQSCYYAEF-UHFFFAOYSA-N
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Patent
US06552022B1

Procedure details

A mixture of 3-[1,3]dioxolan-2-yl-benzamide (2.3 g) and dimethylacetamide dimethylacetal (4 g) was heated under reflux for 1 hour and then evaporated to dryness. The oily residue was dissolved in dioxane (20 mL) and hydroxylamine hydrochloride (1.18 g), acetic acid (20 mL) and a 2N aqueous sodium hydroxide solution (9 mL) were added and the mixture was heated at 90° C. for 2 hours. After evaporation, the residue was dissolved in toluene (100 mL) and a 1N hydrochloric acid solution (50 mL) was added and the mixture was stirred at reflux for 2 hours. After cooling at room temperature the organic phase was decanted, washed with water, dried over Na2SO4, filtered and evaporated to give the title compound (2.3 g) as a white solid.
Name
3-[1,3]dioxolan-2-yl-benzamide
Quantity
2.3 g
Type
reactant
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
O1CC[O:3][CH:2]1[C:6]1[CH:7]=[C:8]([CH:12]=[CH:13][CH:14]=1)[C:9]([NH2:11])=[O:10].CO[C:17](OC)([N:19](C)C)[CH3:18]>>[CH3:18][C:17]1[N:11]=[C:9]([C:8]2[CH:7]=[C:6]([CH:14]=[CH:13][CH:12]=2)[CH:2]=[O:3])[O:10][N:19]=1

Inputs

Step One
Name
3-[1,3]dioxolan-2-yl-benzamide
Quantity
2.3 g
Type
reactant
Smiles
O1C(OCC1)C=1C=C(C(=O)N)C=CC1
Name
Quantity
4 g
Type
reactant
Smiles
COC(C)(N(C)C)OC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
evaporated to dryness
DISSOLUTION
Type
DISSOLUTION
Details
The oily residue was dissolved in dioxane (20 mL)
ADDITION
Type
ADDITION
Details
hydroxylamine hydrochloride (1.18 g), acetic acid (20 mL) and a 2N aqueous sodium hydroxide solution (9 mL) were added
CUSTOM
Type
CUSTOM
Details
After evaporation
DISSOLUTION
Type
DISSOLUTION
Details
the residue was dissolved in toluene (100 mL)
ADDITION
Type
ADDITION
Details
a 1N hydrochloric acid solution (50 mL) was added
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 2 hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling at room temperature the organic phase
CUSTOM
Type
CUSTOM
Details
was decanted
WASH
Type
WASH
Details
washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
Type
product
Smiles
CC1=NOC(=N1)C=1C=C(C=O)C=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 2.3 g
YIELD: CALCULATEDPERCENTYIELD 102.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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